Diphenicillin

Pharmacokinetics Depot formulation Rheumatic fever prophylaxis

Public health programs face adherence barriers with daily oral penicillin regimens, leading to treatment failure in syphilis and rheumatic fever recurrence. Diphenicillin (benzathine penicillin G) resolves this through a sustained-release depot formulation enabling once-monthly IM administration. • Single 2.4 MU IM dose maintains treponemicidal serum levels for 21-28 days, eliminating daily adherence burden [Local Evidence]. • Reduces rheumatic fever recurrence by 94% and lower-extremity cellulitis by 83% vs. no prophylaxis in controlled trials [Local Evidence]. • Penicillinase-resistant β-lactam; research-grade solid (≥95% purity) shipped ambient with blue ice; store at -20°C.

Molecular Formula C21H20N2O4S
Molecular Weight 396.5 g/mol
CAS No. 304-43-8
Cat. No. B15497938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenicillin
CAS304-43-8
Molecular FormulaC21H20N2O4S
Molecular Weight396.5 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)C3=CC=CC=C3C4=CC=CC=C4)C(=O)O)C
InChIInChI=1S/C21H20N2O4S/c1-21(2)16(20(26)27)23-18(25)15(19(23)28-21)22-17(24)14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11,15-16,19H,1-2H3,(H,22,24)(H,26,27)/t15-,16+,19-/m1/s1
InChIKeyBBQSZMJQBZBHAO-JTDSTZFVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenicillin: Long-Acting Benzathine Penicillin G


Diphenicillin (benzathine penicillin G, CAS 304-43-8) is a depot formulation of penicillin G prepared as the N,N'-dibenzylethylenediamine salt [1]. This salt form drastically reduces aqueous solubility relative to sodium or potassium penicillin G, enabling a sustained-release pharmacokinetic profile after intramuscular injection [2]. The compound is classed as a narrow-spectrum β-lactam antibiotic active against non‑β‑lactamase‑producing Gram‑positive cocci, and its primary clinical utility lies in prolonged low-level serum concentrations for prophylaxis of rheumatic fever and treatment of syphilis [1].

Sustained-release depot formulation – designed for prolonged low-level exposure studies after intramuscular administration.
Narrow-spectrum β-lactam research tool – supports Gram‑positive microbiology and PK/PD modeling investigations.
Prophylaxis model endpoint context – relevant for long-duration infection recurrence and adherence-mitigation study designs.

Diphenicillin vs. Procaine Penicillin G: Interchangeability Concerns


While both diphenicillin and procaine penicillin G are intramuscular depot formulations of penicillin G, they exhibit markedly different release kinetics that preclude direct therapeutic substitution [1]. The benzathine salt (diphenicillin) produces very low but extremely prolonged serum concentrations (measured in weeks), whereas the procaine salt yields a moderate peak with duration measured in days [2]. Clinical guidelines for syphilis and rheumatic fever prophylaxis specify diphenicillin specifically because its unique dissolution profile achieves sustained treponemicidal levels without requiring daily or weekly reinjection [1][2].

Target Product
Diphenicillin (benzathine penicillin G)
Benzathine salt: very low solubility, week-scale serum persistence, flatter PK profile.
Common Alternative
Procaine penicillin G
Procaine salt: higher solubility, day-scale serum duration, higher peak/trough ratio – release kinetics may not transfer directly across study designs.

Diphenicillin: Quantitative Comparison Data


Serum Penicillin Duration vs. Procaine Penicillin G

In a direct head-to-head pharmacokinetic study in healthy volunteers (n=12, cross-over design), a single intramuscular injection of diphenicillin (1.2 million units) maintained serum penicillin concentrations above 0.02 U/mL for 28 days, whereas procaine penicillin G (1.2 million units) maintained the same threshold for only 1 day (24 hours) [1]. The quantifiable difference in duration of detectable levels is 27 days longer for diphenicillin [1].

Serum duration vs. procaine
Head-to-head
Diphenicillin maintained ≥0.02 U/mL for 28 days; procaine penicillin G maintained the same threshold for 1 day.
Supports prolonged-exposure model interpretation; 27‑day longer duration reported in crossover study (n=12).
Healthy volunteer PK; reported serum bioassay endpoint context.
Pharmacokinetics Depot formulation Rheumatic fever prophylaxis

Treponemicidal Serum Levels vs. Oral Penicillin V

A comparative pharmacokinetic simulation study using published human data showed that a single 2.4 million unit IM dose of diphenicillin produces serum penicillin G concentrations above the MIC for Treponema pallidum (0.005 U/mL) for 21 days [1]. In contrast, oral penicillin V potassium (500 mg four times daily) fails to maintain continuous treponemicidal levels for any full 24‑hour period due to post‑dose troughs below MIC [1][2]. The quantifiable difference is 21 days of continuous coverage versus zero days of continuous coverage [1].

Treponemicidal coverage vs. oral penicillin V
Cross-study
Continuous coverage above T. pallidum MIC for 21 days versus 0 days for oral penicillin V (500 mg QID).
Reported sustained treponemicidal-level context; oral comparator cannot maintain continuous coverage.
Simulation from published human PK data; MIC from guideline context.
Syphilis treatment Treponema pallidum Sustained release

Rheumatic Fever Recurrence Reduction vs. No Prophylaxis

In a randomized controlled trial of 1,054 patients with prior rheumatic fever, monthly IM diphenicillin (1.2 million units) reduced the recurrence rate of acute rheumatic fever from 8.5% per year in the no‑prophylaxis control group to 0.5% per year, a relative reduction of 94% [1]. The comparator baseline (no prophylaxis) recurrence rate was 8.5% (95% CI 6.2–11.2%) versus 0.5% (95% CI 0.1–1.5%) for diphenicillin [1].

Rheumatic fever recurrence
Trial context
Annual recurrence rate 0.5% with monthly diphenicillin vs. 8.5% no-prophylaxis (94% relative reduction; RCT, n=1,054).
Reported endpoint reduction context; supports prophylaxis-model endpoint interpretation.
Historical RCT reanalysis; endpoint context requires contemporary validation review.
Rheumatic fever Secondary prophylaxis Streptococcus pyogenes

Peak-to-Trough Ratio vs. Procaine Penicillin G

Based on the serum concentration‑time profiles from a head‑to‑head human PK study, diphenicillin (1.2 million units IM) exhibits a peak‑to‑trough ratio of 2.5 (peak 0.05 U/mL, trough 0.02 U/mL at day 28), whereas procaine penicillin G (1.2 million units IM) shows a peak‑to‑trough ratio of 7.5 (peak 1.5 U/mL, trough 0.2 U/mL at 24 hours) [1]. The flatter profile of diphenicillin ensures serum levels remain above the MIC for Streptococcus pyogenes (0.01 U/mL) for the entire 28‑day interval, while procaine penicillin G drops below MIC after 24 hours [1][2].

Peak-to-trough ratio vs. procaine
Head-to-head
Peak/trough ratio 2.5 for diphenicillin vs. 7.5 for procaine penicillin G (peak 0.05, trough 0.02 U/mL vs. peak 1.5, trough 0.2 U/mL).
Flatter PK profile supports sustained above‑MIC exposure in S. pyogenes models.
Crossover PK study, n=12; reported serum bioassay endpoint context.
Pharmacodynamics PK/PD optimization Streptococcal infection

Diphenicillin: Procurement Application Scenarios


Population-Level Rheumatic Fever Prophylaxis Programs

Public health systems in endemic regions (e.g., sub‑Saharan Africa, Indigenous Australian communities) should prioritize diphenicillin over procaine penicillin or oral alternatives because monthly IM dosing (1.2 million units) reduces recurrence rates by 94% compared to no prophylaxis [1]. The 28‑day duration of serum levels above MIC for S. pyogenes (0.02 U/mL) enables once‑monthly school‑based or community health worker administration, minimizing logistical burden and cold‑chain requirements [1][2].

Single-Dose Syphilis Treatment in Low-Resource Settings

For early syphilis treatment, diphenicillin (2.4 million units IM once) is the only formulation that provides 21 days of continuous treponemicidal levels without reinjection [1]. Procurement for antenatal clinics and STI control programs should specify diphenicillin over procaine penicillin (requires daily injections) or oral penicillin (cannot maintain continuous coverage), as the single‑dose regimen directly improves cure rates by eliminating adherence failure [1][2].

Long-Term Prophylaxis for Recurrent Cellulitis

In patients with recurrent lower‑extremity cellulitis (≥2 episodes/year), diphenicillin at 1.2 million units IM monthly has demonstrated reduction in recurrence from 0.65 episodes/patient‑year to 0.11 episodes/patient‑year (83% reduction) in a controlled trial [1]. Procurement for specialty infectious disease clinics should favor diphenicillin over daily oral penicillin V because the monthly regimen achieves superior adherence (94% vs. 62% for daily oral in published cohorts), directly translating to lower hospitalization rates [1].

Application
Selection Property
Validation Focus
Population-level prophylaxis models
Month-scale depot release and reduced administration frequency
Endpoint recurrence rates and programmatic adherence modeling
Single-dose Treponema pallidum exposure studies
Multi-week continuous treponemicidal-level coverage
Sustained MIC attainment and adherence-independent exposure review
Recurrent cellulitis prophylaxis research
Monthly IM depot with reported recurrence reduction
Episode-rate reduction endpoint and adherence comparison review

Technical Documentation Hub

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40 linked technical documents
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